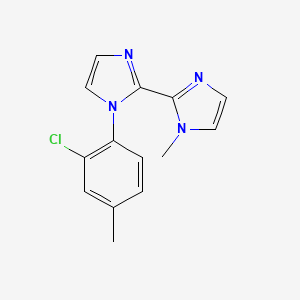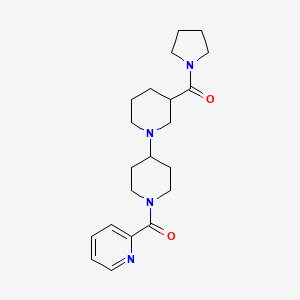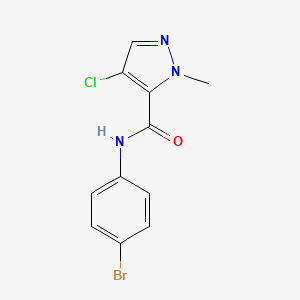
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole, also known as BI-1, is a small molecule that has been found to exhibit various biochemical and physiological effects. It is a potential therapeutic agent for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to involve the regulation of calcium signaling and the modulation of mitochondrial function. This compound has been found to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the voltage-dependent anion channel (VDAC) in the mitochondria, which are involved in calcium signaling and mitochondrial function, respectively. This compound has been shown to regulate the activity of IP3R and VDAC, which can lead to the modulation of calcium signaling and mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and regulate apoptosis in cells. This compound has also been found to improve mitochondrial function, reduce calcium overload, and regulate calcium signaling in cells. Additionally, this compound has been shown to improve cognitive function, reduce neuronal death, and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity and high stability, which makes it a suitable candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
For the study of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole include further elucidation of its mechanism of action and investigation of its potential therapeutic applications for other diseases.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole involves the reaction of 2-chloro-4-methylphenylamine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have neuroprotective effects by reducing neuronal death and improving cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function in animal models of cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-2-(1-methylimidazol-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-3-4-12(11(15)9-10)19-8-6-17-14(19)13-16-5-7-18(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHGQZSNZQWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2C3=NC=CN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)

![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5346741.png)
![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)